molecular formula C8H9BrN2O2 B1425068 Methyl 3,4-diamino-5-bromobenzoate CAS No. 1245643-11-1

Methyl 3,4-diamino-5-bromobenzoate

Cat. No. B1425068
M. Wt: 245.07 g/mol
InChI Key: FJUXWCBISHILFS-UHFFFAOYSA-N
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Description

“Methyl 3,4-diamino-5-bromobenzoate” is an organic compound with the empirical formula C8H9BrN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of “Methyl 3,4-diamino-5-bromobenzoate” involves heating a suspension of methyl 4-amino-3-bromo-5-nitrobenzoate and tin (II) chloride in methanol at 60°C for 4 hours . The reaction mass is then cooled to ambient temperature and basified using saturated aqueous sodium bicarbonate until pH is 11 .


Molecular Structure Analysis

The molecular weight of “Methyl 3,4-diamino-5-bromobenzoate” is 245.07 . Its monoisotopic mass is 243.984726 Da . The ChemSpider ID for this compound is 24597718 .

Scientific Research Applications

Pharmacological Activity and Drug Interaction

Methyl 3,4-dihydroxybenzoate (MDHB) has been studied for its potential in preventing neurodegenerative diseases. Research highlighted its metabolism, excretion, and interaction with cytochrome P450, indicating low excretion of the parent drug and a multitude of metabolites. The study suggests that MDHB has a low probability of drug-drug interactions mediated by cytochrome P450, which is significant for pharmacological safety (Wang et al., 2019).

Neuroprotective Effects

MDHB has also been explored for its neuroprotective properties. One study demonstrated that MDHB can protect the retina in a mouse model of acute ocular hypertension through multiple pathways. It indicated that MDHB's protective effects might involve the inhibition of oxidative stress, activation of the BDNF/AKT signaling pathway, and inhibition of inflammatory pathways (Bao et al., 2019). Another study emphasized that MDHB promotes the survival of rat cortical neurons and neurite outgrowth through the adenosine A2a receptor/PI3K/Akt signaling pathway, suggesting its potential in treating neurodegenerative diseases (Zhang et al., 2015).

Herbicidal Activity

Apart from its pharmaceutical potential, a derivative of Methyl 3,4-diamino-5-bromobenzoate, specifically 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has been evaluated for its herbicidal activity. It demonstrated potent herbicidal activity against annual weeds and showed promise as a rice herbicide under greenhouse and paddy field conditions (Hwang et al., 2005).

Safety And Hazards

“Methyl 3,4-diamino-5-bromobenzoate” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 3,4-diamino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXWCBISHILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-diamino-5-bromobenzoate

CAS RN

1245643-11-1
Record name methyl 3,4-diamino-5-bromobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride (33 g, 14.5 mmol) in methanol (100 mL) was heated to 60° C. and maintained for 4 hours. The reaction mass was cooled to ambient temperature and concentrated to obtain a residue; the residue was basified using saturated aqueous sodium bicarbonate until pH was 11 and the aqueous layer was extracted with dichloromethane (3×200 mL). The combined organic layers were washed with aqueous saturated sodium chloride (200 mL), dried over anhydrous sodium sulfate and concentrated to obtain methyl 3,4-diamino-5-bromobenzoate as an off-white solid (5 g, 58%). 1HNMR (CDCl3): δ ppm 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (broad s, 2H), 3.85 (s, 3H) and 3.38-3.56 (broad s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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